(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It has a benzoyl group attached to the nitrogen atom of the thiazole ring and a methyl acetate group attached to the carbon atom of the thiazole ring. The compound also has a methoxy group attached to the benzene ring of the thiazole .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. These include a benzoyl group, a sulfamoyl group, a methyl acetate group, and a methoxy group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, while the sulfamoyl group might participate in reactions typical of sulfonamides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, it might exhibit polarity due to the presence of multiple polar functional groups .Scientific Research Applications
1. Aldose Reductase Inhibitors
(Sher Ali et al., 2012) discussed the synthesis and evaluation of a series of iminothiazolidin-4-one acetate derivatives as aldehyde reductase and aldose reductase inhibitors. These inhibitors have potential applications in novel drugs for the treatment of diabetic complications.
2. Green Synthesis in Ionic Liquid Media
(A. Shahvelayati et al., 2017) described an efficient synthesis method for a similar compound via a three-component tandem reaction in an ionic liquid. This method emphasizes environmentally friendly synthesis processes.
3. Antimicrobial Activities
(N. Mishra et al., 2019) studied the synthesis and characterization of benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes. These compounds showed significant antimicrobial activity against various bacterial strains, suggesting potential applications in combating infections.
4. Photodynamic Therapy for Cancer
(M. Pişkin et al., 2020) synthesized a compound with a benzothiazole moiety that has significant potential in photodynamic therapy for cancer treatment, due to its good fluorescence properties and high singlet oxygen quantum yield.
5. Cardiotonic Agents
(R. A. Schnettler et al., 1982) explored 4-aroyl-1,3-dihydro-2H-imidazol-2-ones for their potential as cardiotonic agents, indicating applications in the treatment of heart-related conditions.
6. Anticancer Activity
(D. Havrylyuk et al., 2010) investigated novel 4-thiazolidinones containing benzothiazole moiety for their antitumor activity. Some compounds demonstrated significant anticancer activity on various cancer cell lines.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S2/c1-5-13-26(14-6-2)35(30,31)19-10-7-17(8-11-19)23(29)25-24-27(16-22(28)33-4)20-12-9-18(32-3)15-21(20)34-24/h5-12,15H,1-2,13-14,16H2,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUUPFBMTOLVER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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